molecular formula C14H16BrN3O3 B2700461 Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 2368945-95-1

Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B2700461
CAS No.: 2368945-95-1
M. Wt: 354.204
InChI Key: BDYHNLADQMMGCS-UHFFFAOYSA-N
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Description

Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate is a chemical compound with the molecular formula C14H16BrN3O3 . It has a molecular weight of 354.20 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-c]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyridine ring . This core is substituted at the 5-position with an acetamido group and at the 3-position with a bromo group .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate is used in enantioselective synthesis processes. For instance, its derivatives have been applied in the asymmetric synthesis of pyrrolidine-based compounds, which are significant for their potential antithrombin activity and as inhibitors in medicinal chemistry (Chung et al., 2005).

Catalytic Activity

Compounds derived from this compound have been explored for their catalytic activity. For example, polymethacrylates containing pyridyl derivatives covalently attached have shown effectiveness as catalysts in acylation chemistry, demonstrating the utility of such structures in facilitating chemical transformations (Mennenga et al., 2015).

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of bioactive molecules, including those with antibacterial properties and as part of the synthesis of neuraminidase inhibitors, which are crucial for influenza treatment. The versatility of this compound in facilitating the synthesis of complex structures is highlighted by its role in the development of fluoro naphthyridines and neuraminidase inhibitors (Bouzard et al., 1992; Wang et al., 2001).

Novel Synthetic Routes

Researchers have developed novel synthetic routes utilizing this compound, showcasing its utility in the preparation of complex heterocyclic compounds. These synthetic methodologies enable the creation of compounds with potential therapeutic applications, including those acting on nicotinic acetylcholine receptors (Jarugu et al., 2018).

Conformational Studies and Drug Development

The compound's derivatives have been used in conformational studies to develop drugs with specific biological activities. For example, conformationally constrained azabicyclo heptane amino acids synthesized from this compound derivatives have been investigated for their potential in drug development (Hart & Rapoport, 1999).

Mechanism of Action

The mechanism of action of Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate is not specified in the available literature .

Future Directions

As for the future directions, it’s hard to predict without specific context. The compound could be of interest in various fields such as medicinal chemistry, material science, or synthetic chemistry, depending on its properties and reactivity .

Properties

IUPAC Name

tert-butyl 5-acetamido-3-bromopyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c1-8(19)17-12-5-9-10(15)7-18(11(9)6-16-12)13(20)21-14(2,3)4/h5-7H,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYHNLADQMMGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)C(=CN2C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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